molecular formula C16H17N3O B6062451 (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone

(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone

Cat. No. B6062451
M. Wt: 267.33 g/mol
InChI Key: NAFDVQJXEURGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPM is a small molecule that has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone is not fully understood, but several studies have suggested that it involves the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to activate the p53 tumor suppressor pathway, which leads to the induction of apoptosis and cell cycle arrest. This compound has also been reported to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. In viral infections, this compound has been shown to interfere with the viral replication cycle by inhibiting viral entry, RNA synthesis, and protein expression. These findings suggest that this compound could have multiple targets and mechanisms of action in different diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animals. In cancer cells, this compound has been reported to induce DNA damage, activate caspases, and inhibit cell migration and invasion. In animal models, this compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve survival rates. In viral infections, this compound has been shown to reduce viral load, prevent viral transmission, and improve immune response. These findings suggest that this compound could have diverse effects on different biological processes and systems.

Advantages and Limitations for Lab Experiments

(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has several advantages as a research tool, including its small size, high purity, and low toxicity. This compound can be easily synthesized and purified in large quantities, which makes it a cost-effective compound for lab experiments. This compound can also be modified to generate analogs with different properties and activities. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. This compound also has some potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on (4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone, including the optimization of its synthesis and purification methods, the identification of its molecular targets and pathways, the development of its analogs with improved properties and activities, and the evaluation of its therapeutic potential in clinical trials. This compound could also be used as a tool to investigate the biology of cancer, inflammation, and viral infections, and to identify new drug targets and biomarkers. The combination of this compound with other drugs or therapies could also enhance its efficacy and reduce its side effects. Overall, the research on this compound has the potential to contribute to the development of new treatments for several diseases and to advance our understanding of the complex biology of cells and organisms.

Synthesis Methods

(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-piperazin-1-ylphenylamine with 4-chloromethylpyridine. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through different reaction conditions and purification techniques.

Scientific Research Applications

(4-piperazin-1-ylphenyl)(pyridin-4-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus. These findings suggest that this compound could be a promising candidate for the development of novel therapeutics for cancer, inflammation, and viral infections.

properties

IUPAC Name

(4-piperazin-1-ylphenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(14-5-7-17-8-6-14)13-1-3-15(4-2-13)19-11-9-18-10-12-19/h1-8,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFDVQJXEURGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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